molecular formula C14H18N2O B1202635 Propyphenazone CAS No. 479-92-5

Propyphenazone

Cat. No. B1202635
CAS RN: 479-92-5
M. Wt: 230.31 g/mol
InChI Key: PXWLVJLKJGVOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of propyphenazone involves several chemical reactions, starting from basic organic compounds. An example of synthesis in the related chemical domain involves the bromination process, where the favorable conditions and reaction mediums are identified for achieving high yields and product purity (Weng Jianquan, 2007).

Molecular Structure Analysis

The molecular structure of propyphenazone has been elucidated using various analytical techniques, including IR, NMR, and MS. These studies provide detailed information about the molecular geometry, electronic structure, and functional groups present in the molecule. For example, studies on similar compounds have utilized DFT methods to compare experimental data with ground-state molecular geometries (Z. Şahin et al., 2011).

Chemical Reactions and Properties

Propyphenazone undergoes typical reactions associated with its functional groups, including demethylation and acylation. The major metabolic pathway of propyphenazone involves demethylation, leading to the formation of various metabolites, which are primarily excreted in the urine (M. Volz & H. Kellner, 1980).

Physical Properties Analysis

The physical properties of propyphenazone, such as solubility, dissolution rate, and thermal behavior, have been studied to understand its behavior in pharmaceutical formulations. For instance, research has been conducted on the development of propyphenazone pellets to enhance dissolution, exploring the influence of various formulation parameters (M. Schröder & P. Kleinebudde, 1995).

Chemical Properties Analysis

The chemical properties of propyphenazone, including its reactivity and interaction with other compounds, have been explored in various studies. For example, propyphenazone has been used as a derivatization reagent for the detection and quantification of other pharmaceuticals, indicating its versatility in chemical analyses (A. Khedr & H. El-Sherief, 1998).

Scientific Research Applications

Analytical Chemistry

Propyphenazone has been used in the development of chromatographic methods for the determination of various drugs .

Application

In one study, a “dual-mode” gradient high-performance liquid chromatography (HPLC) method and a thin-layer chromatography (TLC) densitometry method were developed for the determination of a drug combination of paracetamol, propyphenazone, and caffeine .

Method

The HPLC method involved changing both the ternary mobile phase composition (acetonitrile: methanol: water) and the flow rate . The TLC method used a mobile phase composed of chloroform: toluene: ethyl acetate: methanol: acetic acid .

Results

Pharmaceutical Sciences

Propyphenazone is often used in pharmaceutical formulations, and its determination is crucial for quality control .

Application

A TLC–densitometric method was developed for the identification and quantification of paracetamol, propyphenazone, and caffeine in Saridon tablets .

Method

This method allows for the simultaneous determination of these three active ingredients in the same sample. The separation was achieved using a mobile phase consisting of chloroform + toluene + ethyl acetate + ethanol + acetic acid .

Results

The method was validated and found to be specific, precise, accurate, robust, and sensitive. The percentage content in relation to the content declared by the manufacturer was for propyphenazone 99.8%, paracetamol 101.6% and caffeine 100.8%, which was in accordance with pharmacopoeial requirements .

Quality Control in Pharmaceuticals

Propyphenazone is often used in combination with other drugs in pharmaceutical products. Its determination is crucial for quality control .

Application

In one study, a dual-mode gradient high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) densitometry methods were developed for the determination of a drug combination of paracetamol, propyphenazone, and caffeine in the presence of two paracetamol impurities .

Method

The HPLC method involved changing both the ternary mobile phase composition (acetonitrile: methanol: water) and the flow rate . The TLC method used a mobile phase composed of chloroform: toluene: ethyl acetate: methanol: acetic acid .

Results

Biological Sample Analysis

Propyphenazone has been used in the development of methods for the analysis of biological samples .

Application

A novel, green, and cost-effective thin-layer chromatography (TLC)‒spectrodensitometric method was designed and validated for the simultaneous determination of a five-component mixture. The analyzed mixture is composed of three active ingredients: propyphenazone, caffeine, and ergotamine tartrate, along with two official impurities which are propyphenazone impurity: phenazone and caffeine impurity: theophylline .

Method

The studied compounds were separated on TLC silica gel 60F 254 plates using a mobile phase consisting of methanol–ethyl acetate–glacial acetic acid (1:9:0.1, V/V) with diprophylline as an internal standard .

Results

The method was validated and found to be specific, precise, accurate, robust, and sensitive. It is a successful choice for the routine analysis of the studied drugs in pharmaceutical and biological samples .

Safety And Hazards

Propyphenazone is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023529
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyphenazone

CAS RN

479-92-5
Record name Propyphenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyphenazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyphenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyphenazone
Reactant of Route 2
Reactant of Route 2
Propyphenazone
Reactant of Route 3
Propyphenazone
Reactant of Route 4
Reactant of Route 4
Propyphenazone
Reactant of Route 5
Propyphenazone
Reactant of Route 6
Reactant of Route 6
Propyphenazone

Citations

For This Compound
3,840
Citations
M Himly, B Jahn-Schmid, K Pittertschatscher… - Journal of allergy and …, 2003 - Elsevier
Background: Propyphenazone (1,2–dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-3H-pyrazol-3-one; PP) is a nonsteroidal anti-inflammatory drug frequently used as mild analgesic …
Number of citations: 269 www.sciencedirect.com
M Sheha, A Khedr, H Elsherief - European journal of pharmaceutical …, 2002 - Elsevier
… The rational of this work was to couple naproxen with propyphenazone to … of propyphenazone has been reported to proceed via the formation of 3-hydroxymethyl-propyphenazone (HMP…
Number of citations: 55 www.sciencedirect.com
LK Mapp, SJ Coles, S Aitipamula - Crystal Growth & Design, 2017 - ACS Publications
… We report eight new cocrystals with an analgesic drug, propyphenazone, which … propyphenazone. It was found that while the stability of most of the cocrystals and propyphenazone …
Number of citations: 39 pubs.acs.org
P Di Martino, R Di Cristofaro, C Barthelemy… - International journal of …, 2000 - Elsevier
… propyphenazone crystals were produced by an agglomeration technique using a three solvents system. After selecting the best propyphenazone … of propyphenazone spherical crystals …
Number of citations: 74 www.sciencedirect.com
TA Kiersch, M Minić - Current medical research and opinion, 2002 - Taylor & Francis
… propyphenazone alone and in combination with paracetamol, respectively. The addition of paracetamol increases peak plasma concentration of propyphenazone … , a propyphenazone/…
Number of citations: 17 www.tandfonline.com
F Burdan - Cells Tissues Organs, 2002 - karger.com
… COX inhibitor, propyphenazone (isopropylantipyrine), on the … to the highest dose of propyphenazone. The extra sesamoid … it could be concluded that propyphenazone did not delay …
Number of citations: 11 karger.com
TJ Scheytt, P Mersmann, T Heberer - Journal of contaminant hydrology, 2006 - Elsevier
… , 2.51 for propyphenazone, 3.00 for ibuprofen, and 4.80 for diclofenac. These results show that mobility and elimination of diclofenac, ibuprofen, and propyphenazone is about in the …
Number of citations: 202 www.sciencedirect.com
MF Radwan, KN Dalby, TS Kaoud - ACS Medicinal Chemistry …, 2014 - ACS Publications
Improving the gastrointestinal safety profile of nonsteroidal anti-inflammatory drugs (NSAIDs) is an important goal. Herein, we report two strategies, using the nonacidic propyphenazone …
Number of citations: 16 pubs.acs.org
V Boerlin, B Maeglin, W Hägler, M Kuhn… - European journal of …, 1986 - Springer
… of 150 and 300 mg propyphenazone, 1000 mg acetylsalicylic … Both doses of propyphenazone reached their peak activity … analgesic potency of propyphenazone was about twice that of …
Number of citations: 23 link.springer.com
F Burdan - Human & experimental toxicology, 2004 - journals.sagepub.com
… propyphenazone with caffeine or paracetamol on prenatal development. Propyphenazone:caffeine and propyphenazone:… OTC preparations, 2.1 mg/kg of propyphenazone, 0.7 mg/kg of …
Number of citations: 27 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.